molecular formula C7H13NO3S B8221904 2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol

2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol

Cat. No.: B8221904
M. Wt: 191.25 g/mol
InChI Key: UQDPUGAOJJLHBL-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-2-azaspiro[33]heptan-6-ol is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol typically involves the formation of the spirocyclic core followed by the introduction of the methylsulfonyl group. One common method involves the reaction of a suitable aziridine with a ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then treated with a methylsulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to the compound’s ability to interact with biological membranes and other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-spiro[3.3]heptan-6-ol: Similar spirocyclic structure but with an oxygen atom in place of the nitrogen.

    1,6-Diazaspiro[3.3]heptane: Contains two nitrogen atoms in the spirocyclic core.

    Spiro[3.3]heptane: Basic spirocyclic structure without additional functional groups.

Uniqueness

2-Methanesulfonyl-2-azaspiro[3.3]heptan-6-ol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the spirocyclic core and the sulfonyl group makes this compound particularly interesting for various applications.

Properties

IUPAC Name

2-methylsulfonyl-2-azaspiro[3.3]heptan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-12(10,11)8-4-7(5-8)2-6(9)3-7/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDPUGAOJJLHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2(C1)CC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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